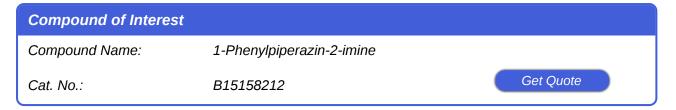


Structural Elucidation of 1-Phenylpiperazin-2imine via Nuclear Magnetic Resonance (NMR) Spectroscopy

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Authored for: Researchers, Scientists, and Drug Development Professionals

Abstract

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled analytical technique for the unambiguous determination of molecular structures.[1][2] This guide provides a comprehensive, in-depth walkthrough of the structural elucidation of **1-Phenylpiperazin-2-imine**, a heterocyclic compound of interest in medicinal chemistry. By integrating one-dimensional (1D) and two-dimensional (2D) NMR experiments, a complete assignment of proton (¹H) and carbon (¹³C) signals can be achieved. This document details the necessary experimental protocols, presents hypothetical spectral data in a structured format, and uses correlational diagrams to logically connect the spectral evidence to the final, confirmed structure. The methodologies and analytical logic presented herein serve as a practical blueprint for researchers engaged in the characterization of novel small molecules.

Introduction

1-Phenylpiperazin-2-imine is a derivative of the well-known phenylpiperazine scaffold, which is a common motif in a wide range of biologically active compounds.[3] The introduction of an imine functional group at the C2 position of the piperazine ring presents a unique structural challenge that requires a multi-faceted analytical approach for confirmation. The imine group's

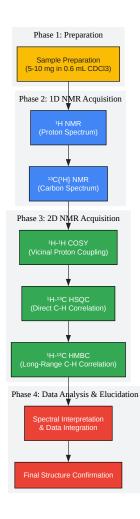


electronic properties and stereochemistry significantly influence the chemical environment of nearby nuclei, making NMR spectroscopy the ideal tool for detailed characterization.

This whitepaper outlines the systematic process for elucidating this structure, beginning with sample preparation and culminating in the complete assignment of all ¹H and ¹³C chemical shifts through the synergistic use of ¹H NMR, ¹³C NMR, Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC) experiments.

Experimental Methodology

A logical and systematic workflow is critical for the successful elucidation of a chemical structure. The process begins with meticulous sample preparation, followed by a series of NMR experiments designed to build a complete picture of the molecule's atomic connectivity.



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Caption: Workflow for NMR-based structural elucidation.

Sample Preparation

Proper sample preparation is paramount for acquiring high-quality NMR spectra.[4] All glassware should be clean and dry to prevent contamination.

- Weighing: Accurately weigh 5-10 mg of purified 1-Phenylpiperazin-2-imine for ¹H and 2D NMR, or 20-50 mg for a high-quality ¹³C NMR spectrum.[5]
- Solubilization: Transfer the sample to a clean, small vial. Add approximately 0.6 mL of a suitable deuterated solvent, such as Chloroform-d (CDCl₃) or Dimethyl sulfoxide-d₆ (DMSO-d₆).[5][6] The choice of solvent is critical to ensure the sample dissolves completely and its signals do not obscure analyte peaks.[4]
- Homogenization: Gently vortex or sonicate the vial to ensure the sample is fully dissolved and the solution is homogeneous.
- Transfer: Using a Pasteur pipette, transfer the clear solution into a 5 mm NMR tube.
- Referencing: The residual solvent peak can be used as a primary chemical shift reference. Alternatively, a small amount of Tetramethylsilane (TMS) can be added as an internal standard (δ = 0.00 ppm), though this is less common with modern spectrometers.[4]

NMR Data Acquisition

All spectra should be acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher) at a constant temperature, typically 298 K.

- ¹H NMR Spectroscopy: A standard single-pulse experiment is used. Key parameters include a spectral width of approximately 12-15 ppm, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds. Typically, 16 to 64 scans are averaged to achieve a good signal-to-noise ratio.
- ¹³C{¹H} NMR Spectroscopy: A proton-decoupled experiment is performed to yield sharp singlets for each unique carbon atom. A wider spectral width (e.g., 220-250 ppm) is required. Due to the lower natural abundance and gyromagnetic ratio of ¹³C, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay may be necessary.



- ¹H-¹H COSY: This experiment identifies protons that are spin-spin coupled, typically those on adjacent carbon atoms (vicinal protons).[7] It is crucial for tracing out proton networks within the molecule.
- ¹H-¹³C HSQC: This experiment reveals correlations between protons and the carbon atoms to which they are directly attached (one-bond ¹JCH coupling).[7][8] It is the primary method for assigning protonated carbons.
- ¹H-¹³C HMBC: This experiment shows correlations between protons and carbons over two to three bonds (long-range ²JCH and ³JCH couplings).[7][8] It is indispensable for connecting molecular fragments and identifying quaternary (non-protonated) carbons.

Results: Spectral Data and Interpretation

The following tables summarize the hypothetical but chemically reasonable NMR data expected for **1-Phenylpiperazin-2-imine** dissolved in CDCl₃.

¹H and ¹³C NMR Data

The chemical shifts are influenced by the electronic environment of each nucleus. The electron-withdrawing phenyl group and the C=N imine bond are expected to deshield adjacent protons and carbons, shifting their signals downfield.

Table 1: Hypothetical ¹H NMR Data (500 MHz, CDCl₃)

Atom No.	Assignment	δ (ppm)	Multiplicity	J (Hz)	Integration
H-9/13	Phenyl (ortho)	7.05	d	8.0	2H
H-10/12	Phenyl (meta)	7.35	t	8.0	2H
H-11	Phenyl (para)	6.95	t	7.5	1H
H-3	-CH ₂ -	3.90	t	5.5	2H
H-5	-CH ₂ -	3.45	t	5.5	2H
H-6	-CH ₂ -	3.20	S	-	2H



| H-7 | -NH- | 8.50 | br s | - | 1H |

Table 2: Hypothetical ¹³C NMR Data (125 MHz, CDCl₃)

Atom No.	Assignment	δ (ppm)
C-2	Imine (C=N)	168.5
C-3	-CH ₂ -	45.2
C-5	-CH ₂ -	48.9
C-6	-CH ₂ -	50.1
C-8	Phenyl (ipso)	150.5
C-9/13	Phenyl (ortho)	116.8
C-10/12	Phenyl (meta)	129.3

| C-11 | Phenyl (para) | 120.7 |

2D NMR Correlation Analysis

2D NMR spectra provide the definitive connections needed to assemble the structure. The expected key correlations are outlined below and visualized in the subsequent diagram.

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